molecular formula C15H18N4O2S B2551321 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2034467-75-7

2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide

Cat. No.: B2551321
CAS No.: 2034467-75-7
M. Wt: 318.4
InChI Key: NIIHLIMPMSSCFF-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is a synthetic compound known for its significant applications in medicinal chemistry and pharmacology. Its unique chemical structure, which includes a thiazole ring and a cinnoline moiety, positions it as a versatile molecule for various biochemical studies and drug development initiatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The initial step may include the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cinnoline moiety via a condensation reaction. Specific conditions, such as temperature and catalysts, may vary based on the selected synthetic pathway to optimize yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be scaled up using batch or continuous flow chemistry techniques. The process efficiency is enhanced by optimizing reaction conditions, including solvent selection, temperature control, and reagent concentrations. Advanced purification methods, such as crystallization and chromatography, are employed to ensure the compound's high purity.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reducing the cinnoline moiety to a more saturated form.

  • Substitution: Functional group modifications on the thiazole or cinnoline rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

  • Reduction: Hydrogenation over palladium catalysts in a hydrogen atmosphere.

  • Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

  • Oxidized derivatives like sulfoxides or sulfones.

  • Reduced forms of the cinnoline moiety.

  • Substituted thiazole or cinnoline derivatives with various functional groups.

Scientific Research Applications

2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide has significant applications across several scientific domains:

Chemistry:

  • Used as a building block in synthetic organic chemistry for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine:

  • Explored as a lead compound in drug discovery programs targeting specific diseases such as cancer, due to its ability to interact with cellular targets.

Industry:

  • Utilized in the development of advanced materials and polymers with unique properties derived from its heterocyclic structure.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide is largely dependent on its interaction with specific molecular targets. It often exerts its effects through the following mechanisms:

  • Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

  • Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

  • DNA Intercalation: Inserting itself between DNA base pairs, potentially disrupting cellular replication processes.

Comparison with Similar Compounds

  • 2-methylthiazole-4-carboxamide

  • 3-oxo-5,6,7,8-tetrahydrocinnoline derivatives

  • Thiazole-cinnoline hybrids

These comparisons highlight the uniqueness of 2-methyl-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)thiazole-4-carboxamide, showcasing its potential in scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-17-13(9-22-10)15(21)16-6-7-19-14(20)8-11-4-2-3-5-12(11)18-19/h8-9H,2-7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIHLIMPMSSCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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